5,6-DIMETHYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C22H18N2O2S2 . This compound is characterized by its unique thieno[2,3-d]pyrimidin-4(3H)-one core structure, which is substituted with various functional groups, including dimethyl, phenyl, and oxo-phenylethyl sulfanyl groups.
Preparation Methods
The synthesis of 5,6-DIMETHYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves multiple steps, typically starting with the preparation of the thieno[2,3-d]pyrimidin-4(3H)-one core This core can be synthesized through a series of condensation reactions involving appropriate precursorsThe oxo-phenylethyl sulfanyl group is introduced via a thiol-ene reaction, where a thiol group reacts with an alkene under radical conditions .
Chemical Reactions Analysis
5,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the oxo group to a hydroxyl group.
Scientific Research Applications
5,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3-PHENYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one can be compared with other thieno[2,3-d]pyrimidin-4(3H)-one derivatives, such as:
5,6-Dimethyl-2-[(2-phenoxyethyl)thio]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one: This compound has a phenoxyethyl group instead of an oxo-phenylethyl group, which may result in different chemical and biological properties.
5,6-Dimethyl-2-[(2-methylthio)ethyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one:
Properties
Molecular Formula |
C22H18N2O2S2 |
---|---|
Molecular Weight |
406.5g/mol |
IUPAC Name |
5,6-dimethyl-2-phenacylsulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H18N2O2S2/c1-14-15(2)28-20-19(14)21(26)24(17-11-7-4-8-12-17)22(23-20)27-13-18(25)16-9-5-3-6-10-16/h3-12H,13H2,1-2H3 |
InChI Key |
XOUAXGYVBAJNGK-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.